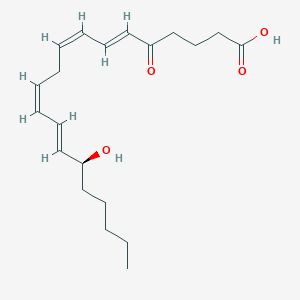

5-Oxo-15-hete

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-15-hete is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. The significance of this compound in inflammation, cancer, and cardiovascular diseases has been extensively studied.

Aplicaciones Científicas De Investigación

Neutrophil and Eosinophil Activation

5-Oxo-15-hete is identified as a potent activator of human neutrophils, significantly raising cytosolic calcium levels in these cells. This effect is distinct from the action of leukotriene B4 and suggests that neutrophils possess a specific recognition mechanism for 5-oxo-ETE, potentially making it an important regulator of neutrophil activity. This substance also exhibits chemotactic effects on human neutrophils (Powell et al., 1993).

Pathophysiological Roles in Diseases

This compound plays a significant role in eosinophilic diseases such as asthma due to its potent effects on eosinophils. It is synthesized by oxidation of 5S-hydroxyeicosatetraenoic acid (5S-HETE) by 5-hydroxyeicosanoid dehydrogenase and acts through the OXE receptor. The synthesis of 5-oxo-ETE is elevated under conditions like oxidative stress and respiratory burst in phagocytic cells. It's also implicated in promoting tumor cell proliferation, suggesting a possible role in cancer (Powell & Rokach, 2013).

Potential for Therapeutic Targeting

Given its role in eosinophil activation and its potential involvement in diseases like asthma and cancer, this compound is a viable target for therapeutic intervention. The development of selective OXE receptor antagonists could be beneficial in treating eosinophilic diseases and possibly in cancer therapy (Powell & Rokach, 2020).

Interaction with Other Eicosanoids

The interaction of this compound with other eicosanoids and its comparison in terms of potency and efficacy in inducing eosinophil chemotaxis and chemokinesis highlight its significant role in inflammatory responses. This interaction also points towards a specific receptor-mediated action (Schwenk & Schröder, 1995).

Inactivation and Metabolism by Human Platelets

Human platelets play a role in biologically inactivating this compound. They convert it to less active forms, indicating a mechanism for regulating its activity in the body. This inactivation process could be significant in controlling inflammatory responses (Powell et al., 1999).

Induction of Endothelial Cell Dysfunction

This compound is involved in inducing endothelial cell dysfunction, a key factor in the development of cardiovascular diseases like atherosclerosis. This points towards its potential role in the pathogenesis of such diseases (Ma et al., 2017).

Propiedades

Número CAS |

142828-12-4 |

|---|---|

Fórmula molecular |

C20H30O4 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

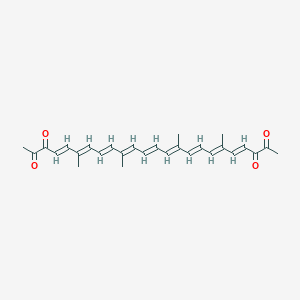

(6E,8Z,11Z,13E,15S)-15-hydroxy-5-oxoicosa-6,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18,21H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-/m0/s1 |

Clave InChI |

RIUDRKHGFDAKPO-WWWYWCMOSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O)O |

SMILES |

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O |

Sinónimos |

5-oxo-15-HETE 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)